molecular formula C3H5NO3S B8107529 (Aminocarbonylthio)acetic acid CAS No. 4695-06-1

(Aminocarbonylthio)acetic acid

Cat. No.: B8107529
CAS No.: 4695-06-1
M. Wt: 135.14 g/mol
InChI Key: YSKMUSXKBMZDMH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: (Aminocarbonylthio)acetic acid can be synthesized through several methods. One common approach involves the reaction of thioglycolic acid with urea under controlled conditions. The reaction typically proceeds as follows:

HSCH2COOH+NH2CONH2H2NCOCH2SCOOH+NH3\text{HSCH}_2\text{COOH} + \text{NH}_2\text{CONH}_2 \rightarrow \text{H}_2\text{NCOCH}_2\text{SCOOH} + \text{NH}_3 HSCH2​COOH+NH2​CONH2​→H2​NCOCH2​SCOOH+NH3​

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. These methods often employ high-pressure reactors and specific catalysts to facilitate the reaction between thioglycolic acid and urea.

Chemical Reactions Analysis

Types of Reactions: (Aminocarbonylthio)acetic acid undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acyl chlorides or anhydrides are often used in substitution reactions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

(Aminocarbonylthio)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (aminocarbonylthio)acetic acid exerts its effects involves interactions with specific molecular targets. The amino and thio groups allow it to form stable complexes with metal ions, which can influence enzymatic activity and biochemical pathways. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

    Thioacetic acid: Similar in structure but lacks the amino group.

    Mercaptoacetic acid: Contains a thiol group but lacks the amino and carbonyl groups.

    Carbamoylthioacetic acid: Similar but with variations in the positioning of functional groups.

Uniqueness: (Aminocarbonylthio)acetic acid is unique due to the presence of both an amino group and a thio group on the acetic acid backbone. This combination of functional groups provides it with distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

2-carbamoylsulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO3S/c4-3(7)8-1-2(5)6/h1H2,(H2,4,7)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKMUSXKBMZDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633883
Record name (Carbamoylsulfanyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4695-06-1
Record name (Carbamoylsulfanyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Aminocarbonylthio)acetic acid
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(Aminocarbonylthio)acetic acid
Reactant of Route 3
(Aminocarbonylthio)acetic acid
Reactant of Route 4
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(Aminocarbonylthio)acetic acid
Reactant of Route 5
(Aminocarbonylthio)acetic acid
Reactant of Route 6
(Aminocarbonylthio)acetic acid

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